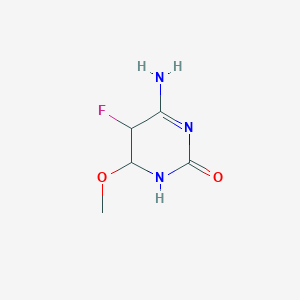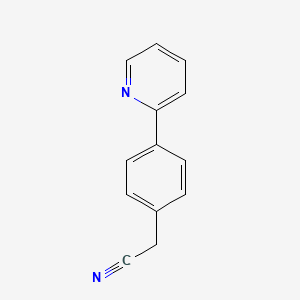
ChamaejasmeninC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chamaejasmenin C is a biflavanone compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family . This plant is a well-recognized traditional Chinese herbal medicine, widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. have been used for the treatment of various ailments, including scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: Chamaejasmenin C can be isolated from the roots of Stellera chamaejasme L. through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol and ethyl acetate. The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin C .
Industrial Production Methods: While there is limited information on the large-scale industrial production of chamaejasmenin C, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure chamaejasmenin C.
化学反応の分析
Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Chamaejasmenin C can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chamaejasmenin C may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
Chamaejasmenin C has been the subject of extensive scientific research due to its potential therapeutic properties. Some of its notable applications include:
Anti-cancer Activity: Chamaejasmenin C has shown potent anti-proliferative effects in various human solid tumor cell lines.
Antifungal Activity: The compound exhibits antifungal properties, particularly against Pyricularia oryzae, a pathogenic fungus that affects rice crops.
Nematicidal Activity: Chamaejasmenin C has demonstrated nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus), which is responsible for pine wilt disease.
作用機序
類似化合物との比較
Chamaejasmenin C belongs to a group of biflavanones, which includes several structurally related compounds. Some of the similar compounds are:
Chamaejasmenin B: Another biflavanone isolated from Stellera chamaejasme L., known for its anti-cancer and antifungal properties.
Neochamaejasmin B: A biflavanone with similar anti-cancer activities.
Chamaejasmenin C is unique due to its potent nematicidal activity, which is not commonly observed in other biflavanones.
特性
分子式 |
C33H28O10 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC名 |
(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1 |
InChIキー |
RCENZFSDCKZBLJ-IKFSTVPESA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


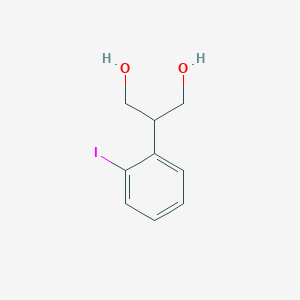
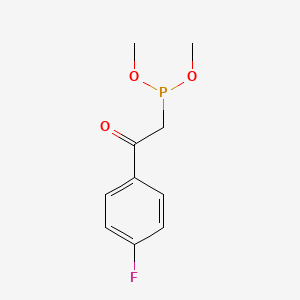
![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)

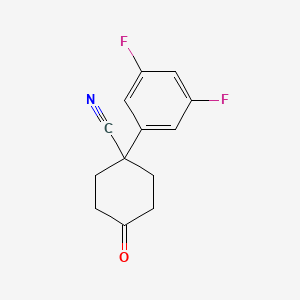
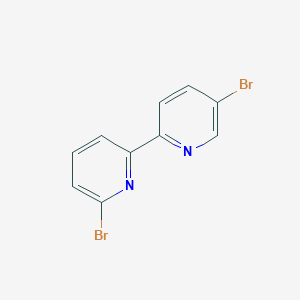
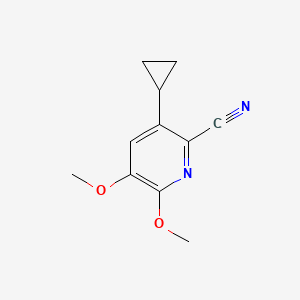


![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
